(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Overview
Description
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chiral compound that belongs to the class of carbamates It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of a chiral pyrrolidine derivative with a tert-butyl carbamate. One common method is the nucleophilic substitution reaction where the pyrrolidine nitrogen attacks the carbonyl carbon of the tert-butyl carbamate, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the nitrogen and facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamate group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the substituent introduced.
Scientific Research Applications
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral ligands and catalysts.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can also interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate: Similar structure but with the pyrrolidine ring attached at a different position.
tert-Butyl (piperidin-3-ylmethyl)carbamate: Contains a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
tert-Butyl (azetidin-3-ylmethyl)carbamate: Features a four-membered azetidine ring.
Uniqueness
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is unique due to its specific chiral configuration and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .
Biological Activity
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₂₀N₂O₂
- Molecular Weight : 200.28 g/mol
- Structure : The compound features a pyrrolidine ring and a carbamate moiety, which contribute to its biological interactions.
Synthesis and Structural Characteristics
This compound is synthesized through various methods that emphasize the importance of chirality in producing the desired enantiomer. Its structural features allow it to serve as a chiral building block in organic synthesis, particularly in the development of pharmaceuticals and natural products .
1. Medicinal Properties
Research indicates that this compound may interact with specific biological targets, leading to potential therapeutic effects. However, studies are still in preliminary stages, necessitating further investigation to ascertain its efficacy and safety for clinical applications .
2. Interaction Studies
Initial findings suggest that the compound may exhibit binding affinity to various biological targets. Its interaction profile is crucial for understanding its pharmacological potential. For example, similar compounds have shown promising activity against cancer cells and neurodegenerative diseases .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells . The mechanism often involves the induction of apoptosis and disruption of cellular proliferation pathways.
Alzheimer’s Disease Research
Compounds incorporating the pyrrolidine moiety have been explored for their ability to inhibit cholinesterase enzymes, which are crucial in Alzheimer's disease treatment. These compounds may enhance cognitive function by preventing acetylcholine breakdown .
Comparative Analysis with Similar Compounds
Compound Name | Similarity | Unique Features |
---|---|---|
(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate | 0.98 | Enantiomeric counterpart; potential for different activity. |
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate | 0.93 | Contains a piperidine ring; affects properties significantly. |
(R)-tert-butyl (piperidin-3-ylmethyl)carbamate | 0.93 | Another enantiomer; comparison could yield insights into stereochemistry effects. |
(S)-1-Boc-3-(aminomethyl)pyrrolidine | 0.91 | Contains a Boc protecting group; useful for synthetic modifications. |
tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 0.91 | Different functional group placement; may exhibit distinct reactivity. |
This table emphasizes the unique characteristics of this compound compared to structurally similar compounds, underscoring its potential applications in drug development.
Properties
IUPAC Name |
tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJVMZWPIUWHO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364037 | |
Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173340-26-6 | |
Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-N-Boc-aminomethyl pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.